molecular formula C13H20OS B5149288 5-(2,4-dimethylphenoxy)-1-pentanethiol

5-(2,4-dimethylphenoxy)-1-pentanethiol

Cat. No.: B5149288
M. Wt: 224.36 g/mol
InChI Key: KBQLGLHJBGYEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethylphenoxy)-1-pentanethiol, commonly known as DMTS, is a sulfur-containing organic compound. It is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

DMTS acts as a sulfur donor in biological systems. It can react with sulfhydryl groups (-SH) in proteins and enzymes, forming disulfide bonds (-S-S-) and altering their activity and function. DMTS can also induce oxidative stress in cells by generating reactive oxygen species (ROS) and depleting glutathione, a major antioxidant in cells.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes involved in redox regulation, such as glutathione peroxidase and thioredoxin reductase. DMTS can also induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. Additionally, DMTS has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMTS has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively simple. DMTS is also a versatile reagent, with applications in various fields of chemistry and biology. However, DMTS has some limitations as well. It has a strong odor and can be toxic if ingested or inhaled. Moreover, the effects of DMTS on biological systems can be complex and context-dependent, making its interpretation and application challenging.

Future Directions

There are several future directions for the research on DMTS. One area of interest is the development of new synthetic methods for DMTS and its derivatives. Another area is the investigation of the mechanism of action of DMTS in biological systems, particularly its interactions with specific proteins and enzymes. Additionally, the potential therapeutic applications of DMTS in cancer and other diseases are worth exploring. Finally, the use of DMTS as a probe for studying redox signaling and oxidative stress in cells is a promising direction for future research.
Conclusion:
In conclusion, DMTS is a sulfur-containing organic compound with various applications in scientific research. Its synthesis method is relatively simple, and it has versatile reactivity and properties. DMTS can modulate the activity of enzymes, induce apoptosis in cancer cells, and reduce inflammation. However, its effects on biological systems can be complex and context-dependent, and its interpretation and application require caution. Future research on DMTS should focus on developing new synthetic methods, investigating its mechanism of action, exploring its therapeutic potential, and using it as a probe for studying redox signaling and oxidative stress in cells.

Synthesis Methods

The synthesis method of DMTS involves the reaction between 2,4-dimethylphenol and 1-chloropentane in the presence of sodium hydride and sulfur. The reaction yields DMTS as a colorless liquid with a strong odor. The purity of DMTS can be improved by distillation and recrystallization.

Scientific Research Applications

DMTS has various applications in scientific research. It is used as a reagent in the synthesis of various compounds, including thioethers, thioesters, and thioacids. DMTS is also used as a sulfur source in the preparation of sulfur-containing polymers. Additionally, DMTS is used as a ligand in coordination chemistry and as a probe in spectroscopic studies.

Properties

IUPAC Name

5-(2,4-dimethylphenoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11-6-7-13(12(2)10-11)14-8-4-3-5-9-15/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQLGLHJBGYEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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